molecular formula C12H16N6O4 B14466073 Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate CAS No. 66622-66-0

Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate

Cat. No.: B14466073
CAS No.: 66622-66-0
M. Wt: 308.29 g/mol
InChI Key: YGACGDDZCKAEFC-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoate ester linked to a hydrazinyl-dioxopropan-2-ylidene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate typically involves the reaction of ethyl 4-aminobenzoate with hydrazine derivatives. The process may include the following steps:

    Formation of Hydrazone: The initial step involves the reaction of ethyl 4-aminobenzoate with a hydrazine derivative to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl and dioxopropan-2-ylidene moieties play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate can be compared with similar compounds such as:

    Hydrazones: Compounds with similar hydrazone functional groups.

    Benzoate Esters: Compounds with benzoate ester moieties.

    Dioxopropan-2-ylidene Derivatives: Compounds with similar dioxopropan-2-ylidene structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

66622-66-0

Molecular Formula

C12H16N6O4

Molecular Weight

308.29 g/mol

IUPAC Name

ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate

InChI

InChI=1S/C12H16N6O4/c1-2-22-12(21)7-3-5-8(6-4-7)17-18-9(10(19)15-13)11(20)16-14/h3-6,17H,2,13-14H2,1H3,(H,15,19)(H,16,20)

InChI Key

YGACGDDZCKAEFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN=C(C(=O)NN)C(=O)NN

Origin of Product

United States

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